molecular formula C19H30D4NO5P B1165153 [2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate

[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate

Cat. No.: B1165153
M. Wt: 391.48
Attention: For research use only. Not for human or veterinary use.
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Description

[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate is a deuterium-labeled derivative of fingolimod phosphate, a sphingosine 1-phosphate receptor modulator. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of fingolimod, a drug approved for the treatment of relapsing-remitting multiple sclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fingolimod phosphate D4 involves the incorporation of deuterium atoms into the fingolimod molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods

Industrial production of fingolimod phosphate D4 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to verify the incorporation of deuterium and the overall quality of the compound .

Chemical Reactions Analysis

Types of Reactions

[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of fingolimod phosphate D4 can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate is widely used in scientific research for various applications, including:

Mechanism of Action

[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate exerts its effects by modulating sphingosine 1-phosphate receptors. These receptors play a crucial role in regulating immune cell trafficking and vascular integrity. By binding to these receptors, fingolimod phosphate D4 prevents the egress of lymphocytes from lymph nodes, thereby reducing their presence in the central nervous system and mitigating the inflammatory response associated with multiple sclerosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate is unique due to the incorporation of deuterium atoms, which can provide insights into the metabolic pathways and pharmacokinetics of fingolimod. This makes it a valuable tool in drug development and pharmacological research .

Properties

Molecular Formula

C19H30D4NO5P

Molecular Weight

391.48

Appearance

Purity:99.3% HPLC; >98% atom DWhite solid

Synonyms

FTY720-P-d4;  FTY-P-d4; 

Origin of Product

United States

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